molecular formula C16H14N2O2S B2432532 2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 443120-58-9

2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2432532
CAS No.: 443120-58-9
M. Wt: 298.36
InChI Key: WXWKEKKGTHDNKD-UHFFFAOYSA-N
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Description

2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a pyridine ring connected via a sulfanylpropyl chain

Mechanism of Action

The biological properties of isoindoline-1,3-dione derivatives were determined in terms of their cyclooxygenase (COX) inhibitory activity . Three compounds showed greater inhibition of COX-2, three compounds inhibited COX-1 more strongly than the reference compound meloxicam . A molecular docking study was used to determine interactions inside the active site of cyclooxygenases .

Safety and Hazards

All tested compounds showed oxidative or nitrosan stress (ROS and RNS) scavenging activity . The degree of chromatin relaxation outside the cell nucleus was lower than the control after incubation with all test compounds . The newly synthesized phthalimide derivatives showed no cytotoxic activity in the concentration range studied (10–90 µM) .

Future Directions

The search for new, safe, and effective synthetic drugs is a constant need . Heterocyclic compounds play an important role as the basis of many bioactive molecules . The isoinoline-1,3-dione moiety is of interest to many teams seeking biologically active compounds as candidates for new drugs . It has been proven that the phthalimide ring does not cause the side effects characteristic of glutarimide derivatives, and phthalimides are the basis of many products with proven biological activity, including analgesics, anti-inflammatories, and cholinesterase inhibitors used in Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the pyridin-2-ylsulfanylpropyl group .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. Solventless reactions and green chemistry principles are increasingly being adopted to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of the isoindoline-1,3-dione scaffold and the pyridin-2-ylsulfanylpropyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3-pyridin-2-ylsulfanylpropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15-12-6-1-2-7-13(12)16(20)18(15)10-5-11-21-14-8-3-4-9-17-14/h1-4,6-9H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWKEKKGTHDNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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